1,1-Cyclopentanediacetic acid 1,1-Cyclopentanediacetic acid
Brand Name: Vulcanchem
CAS No.: 16713-66-9
VCID: VC21041493
InChI: InChI=1S/C9H14O4/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H,10,11)(H,12,13)
SMILES: C1CCC(C1)(CC(=O)O)CC(=O)O
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol

1,1-Cyclopentanediacetic acid

CAS No.: 16713-66-9

Cat. No.: VC21041493

Molecular Formula: C9H14O4

Molecular Weight: 186.2 g/mol

* For research use only. Not for human or veterinary use.

1,1-Cyclopentanediacetic acid - 16713-66-9

Specification

CAS No. 16713-66-9
Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
IUPAC Name 2-[1-(carboxymethyl)cyclopentyl]acetic acid
Standard InChI InChI=1S/C9H14O4/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H,10,11)(H,12,13)
Standard InChI Key FWPVKDFOUXHOKQ-UHFFFAOYSA-N
SMILES C1CCC(C1)(CC(=O)O)CC(=O)O
Canonical SMILES C1CCC(C1)(CC(=O)O)CC(=O)O

Introduction

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 1,1-Cyclopentanediacetic acid typically involves multi-step chemical processes starting from cyclopentane derivatives or related precursors.

Methodology:

One common synthetic route involves the reaction of diethyl 1,1-cyclopentanedicarboxylate with sodium hydride in the presence of acetonitrile and N,N-Dimethylformamide (DMF). This reaction facilitates the formation of the diacid compound through hydrolysis and subsequent decarboxylation steps.

Reaction Conditions

Optimal reaction conditions are crucial for achieving high yields:

  • Temperature Control: Reactions are generally conducted at temperatures between -10°C to ambient temperatures during initial steps to ensure controlled addition of reagents.

  • Catalysts: Sodium hydride serves as a strong base catalyst to promote deprotonation reactions.

  • Solvents: DMF and acetonitrile are commonly employed due to their ability to dissolve polar intermediates effectively.

Purification Techniques

After synthesis, purification steps include:

  • Crystallization from aqueous solutions.

  • Filtration and washing with cold water.

  • Decolorization using activated carbon followed by recrystallization .

Chemical Properties and Reactivity

Acidic Nature

As a dicarboxylic acid derivative, 1,1-Cyclopentanediacetic acid exhibits strong acidic properties due to the presence of two carboxylic acid groups. These groups can dissociate in aqueous solutions to form carboxylate anions.

Dissociation Constants:

The pKa values for each carboxylic group are indicative of its acidity:

  • First dissociation: pKa ≈ 4.0

  • Second dissociation: pKa ≈ 4.5 .

Reactivity Profile

The compound participates in several types of chemical reactions:

Esterification:

Reaction with alcohols under acidic conditions produces esters such as cyclopentanediacetate derivatives.

Amidation:

Reaction with amines forms amides useful in pharmaceutical synthesis.

Decarboxylation:

Under thermal or catalytic conditions, one or both carboxylic groups can be removed to yield cyclopentane derivatives .

Table: Common Reactions Involving 1,1-Cyclopentanediacetic Acid

Reaction TypeDescriptionProducts
EsterificationReaction with alcoholsCyclopentanediacetate esters
AmidationReaction with aminesCyclopentanediacetamides
DecarboxylationRemoval of carboxyl groupsCyclopentane derivatives

Applications in Science and Industry

Drug Development:

This compound serves as an intermediate in synthesizing pharmaceutical agents due to its ability to form stable derivatives. For example:

  • Anti-inflammatory drug precursors.

  • Molecules targeting metabolic pathways such as NF-kB p65 inhibition .

Case Study:

In silico docking studies have demonstrated that derivatives of this compound exhibit strong binding affinities towards proteins like DPP-4 and GLP-1 involved in diabetes management .

Table: Binding Energy Values for CPDA Derivatives

Target ProteinBinding Energy (kcal/mol)
NF-kB p65-8.5
GLP-1-7.9
DPP-4-9.2

Organic Synthesis

The diacidic nature allows for versatility in constructing complex molecules via esterification or amidation reactions.

Material Science

The functional groups on this molecule can be incorporated into polymer chains to modify physical properties such as solubility and thermal stability.

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